6,6-Diethyl-fulvene
Description
Structure
3D Structure
Properties
CAS No. |
7301-16-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-pentan-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
XDCVKINZRQNSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C=CC=C1)CC |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Accessibility of 6,6 Diethyl Fulvene and Its Derivatives
Classical Condensation Strategies for 6,6-Diethyl-fulvene Synthesis
The most established route to 6,6-dialkylfulvenes is the condensation of cyclopentadiene (B3395910) with a suitable ketone. This approach, while foundational, has undergone significant refinement to improve yields and reduce byproducts.
The synthesis of 6,6-diethylfulvene is classically achieved through the base-promoted condensation of freshly cracked cyclopentadiene with diethyl ketone (3-pentanone). This reaction is analogous to the well-known synthesis of 6,6-dimethylfulvene (B1295306) from cyclopentadiene and acetone. chemicalbook.com The traditional Thiele procedure, which utilizes sodium alkoxide in an alcohol solvent, often results in low yields and the formation of resinous byproducts, likely due to competing aldol-type condensation reactions. nih.gov
A significant improvement was developed by Stone and Little, who employed secondary amines, such as pyrrolidine (B122466), as the base in a methanol solvent. nih.govnih.gov This method generally provides better yields for fulvenes derived from unhindered aliphatic ketones. For the synthesis of 6,6-diethylfulvene, pyrrolidine facilitates the reaction by activating the carbonyl group of diethyl ketone and deprotonating cyclopentadiene. The reaction is typically performed by adding the amine catalyst to a solution of cyclopentadiene and diethyl ketone in a protic solvent like methanol. nih.gov
| Method | Base/Catalyst | Solvent | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiele Procedure | Sodium Alkoxide | Alcohol (e.g., Ethanol) | Aldehydes, Ketones | Historically significant | Low yields, resin formation, competing aldol reactions nih.gov |
| Stone and Little Method | Pyrrolidine (stoichiometric or excess) | Methanol | Aliphatic aldehydes, unhindered ketones nih.gov | Improved yields over Thiele method | Can be inefficient for branched aldehydes nih.gov |
| Catalytic Amine Method | Pyrrolidine (catalytic amount) | Methanol/H₂O | Aromatic aldehydes, various ketones | High efficiency, environmentally friendlier (catalytic) nih.govnih.gov | Reaction rates can be suppressed by tertiary amines nih.gov |
The mechanism of the amine-catalyzed condensation to form fulvenes involves several key steps. The reaction is initiated by the formation of an iminium ion from the reaction between the secondary amine catalyst (e.g., pyrrolidine) and the carbonyl compound (diethyl ketone). This iminium ion is significantly more electrophilic than the original ketone.
The structure of the carbonyl precursor significantly influences the efficiency and outcome of fulvene (B1219640) synthesis. In the context of 6,6-dialkylfulvenes, the reaction of cyclopentadiene with acetone to produce 6,6-dimethylfulvene is a benchmark. chemicalbook.com The synthesis of 6,6-diethylfulvene follows the same principle, substituting acetone with diethyl ketone. rug.nl
Generally, unhindered aliphatic ketones like acetone and diethyl ketone react efficiently under amine-catalyzed conditions. nih.gov However, as the steric bulk of the alkyl groups on the ketone increases, the reaction rate may decrease. The use of aldehydes as precursors leads to the formation of 6-monoalkyl or 6-arylfulvenes. These reactions can be complicated by competing aldol condensations, an issue that is less pronounced with ketones which lack alpha-hydrogens on one side of the carbonyl or are sterically hindered. nih.gov For instance, the synthesis of 6-methylfulvene and 6-ethylfulvene from their respective aldehydes can be challenging, sometimes necessitating alternative multi-step procedures like the Hafner synthesis, which involves the addition of an alkyllithium reagent to 6-(dimethylamino)fulvene. nih.gov
Targeted Synthesis of Functionalized this compound Derivatives
The functionalization of the fulvene core is crucial for tuning its electronic properties and for its application as a ligand in organometallic chemistry or as a building block in organic synthesis.
Introducing heteroatoms at the exocyclic C6 position dramatically alters the properties of the fulvene. A prime example is the synthesis of 6-(dimethylamino)fulvene, a key intermediate in the synthesis of other fulvenes and nonbenzenoid aromatic compounds. orgsyn.org This is typically prepared by reacting cyclopentadienylsodium with a formylating agent derived from dimethylformamide. orgsyn.org
Applying this logic to a 6,6-diethylfulvene framework is less direct. However, functionalized cyclopentadienyl (B1206354) ligands, which are precursors to catalysts for olefin polymerization, can be synthesized from 6,6-dialkylfulvenes. nih.gov For instance, ortho-methoxy benzyl substituted cyclopentadienyl ligands can be obtained from the reaction of 6,6-dialkylfulvenes with the corresponding ortho-methoxy benzyl lithium salts. nih.gov This demonstrates a pathway where the fulvene exocyclic double bond is reacted with a nucleophile to generate a functionalized cyclopentadienide, which can then be used to create more complex molecules. While not a direct substitution at the exocyclic position of an intact fulvene, it represents a key strategy for incorporating heteroatom-containing functional groups starting from a 6,6-dialkylfulvene precursor.
Synthetic Routes to Vinyl- and Ethynyl-Substituted Fulvenes
The introduction of unsaturated moieties such as vinyl and ethynyl groups at the C6 position of the fulvene core presents unique synthetic challenges, primarily due to the reactivity of the starting α,β-unsaturated carbonyl compounds. nih.gov Nevertheless, specific methods have been developed to access these valuable derivatives.
One established route for synthesizing volatile fulvenes, including 6-vinylfulvene and 6-ethynylfulvene, was developed by Neuenschwander. nih.gov This multi-step procedure avoids the harsh conditions and aqueous work-up of the classic Thiele synthesis, which often leads to low yields and resinous byproducts. nih.govnih.gov The Neuenschwander method involves the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates, followed by a base-induced elimination of acetic acid from the resulting acetoxyalkyl cyclopentadiene intermediate to yield the target fulvene. nih.gov This approach is particularly advantageous for isolating sensitive and volatile fulvenes. nih.gov
Another powerful, more recent method involves a palladium-catalyzed [2+2+2] annulation. acs.org This novel synthesis reacts a vinyl iodide with a monosubstituted acetylene in the presence of a palladium catalyst, such as Pd(CH₃CN)₂Cl₂, to form highly substituted fulvenes. acs.org This strategy represents a significant departure from traditional condensation chemistry and offers a route to complex fulvene structures.
Additionally, improvements on the classic condensation reaction have been developed. While the direct condensation of cyclopentadiene with α,β-unsaturated aldehydes or ketones can be hampered by competing conjugate addition reactions, a catalytic method using pyrrolidine in a methanol/water mixture has shown success. nih.gov For instance, the synthesis of 6-vinylfulvene has been achieved via a three-step protocol involving sulfide oxidation and subsequent sulfoxide (B87167) elimination, bypassing the problematic direct condensation. nih.gov
| Method | Description | Key Reagents | Advantages | Reference |
| Neuenschwander Synthesis | Alkylation of sodium cyclopentadienide followed by elimination. | Sodium cyclopentadienide, 1-chloroalkyl acetates, base | Suitable for volatile and sensitive fulvenes; avoids aqueous work-up. | nih.gov |
| Palladium-Catalyzed Annulation | [2+2+2] annulation of a vinyl iodide and an alkyne. | Vinyl iodide, monosubstituted acetylene, Pd(CH₃CN)₂Cl₂ | Provides a route to highly substituted, complex fulvenes. | acs.org |
| Sulfoxide Elimination Route | Multi-step synthesis to avoid direct condensation with reactive carbonyls. | 3-(methylthio)propanal, cyclopentadiene, pyrrolidine, m-CPBA | Circumvents side reactions like conjugate addition. | nih.gov |
Specialized Methodologies for 6,6-Dicyanofulvenes
6,6-Dicyanofulvenes (DCFs) are a class of electron-accepting fulvenes synthesized as potential n-type small molecules for electronic applications. umass.eduacs.org Their synthesis generally proceeds via the condensation of a cyclopentadienone precursor with malononitrile. umass.edu Due to the inherent instability and tendency of monomeric cyclopentadienones to dimerize, the reaction often utilizes "masked" or dimeric forms of the cyclopentadienone. umass.edumit.edu
A common strategy involves starting with a 4-hydroxy-2-cyclopenten-1-one derivative, which serves as a stable, masked precursor to the reactive cyclopentadienone. umass.edu For instance, 2,3-diphenyl-6,6-dicyanofulvene can be synthesized from a masked cyclopentadienone, avoiding undesirable side reactions like [4+2] homodimerization that the free cyclopentadienone would undergo. umass.edu The condensation reaction is typically carried out under standard conditions to form the stable dicyanofulvene product. These compounds are noted for their ability to undergo two consecutive, reversible, one-electron reductions. umass.eduacs.org
The electronic properties of DCFs are significantly influenced by substituents on the cyclopentadiene ring. researchgate.net The introduction of phenyl or silylalkynyl groups can modulate the stability and electronic structure of the molecule. researchgate.net The synthesis of these derivatives follows the same fundamental pathway of condensing the appropriately substituted cyclopentadienone precursor with malononitrile. umass.edu
| Derivative Class | Synthetic Precursor | Key Reagent | Significance | Reference |
| Substituted 6,6-Dicyanofulvenes | Masked, dimeric, or monomeric cyclopentadienones | Malononitrile | Act as electron acceptors; potential n-type materials. | umass.edumit.edu |
| 2,3-Diphenyl-6,6-dicyanofulvene | 4-hydroxy-2-cyclopenten-1-one derivative | Malononitrile | Phenyl groups provide steric protection against dimerization. | umass.edu |
| Tetrakis(silylalkynyl) DCF | Substituted cyclopentadienone | Malononitrile | Exhibits charge and electron delocalization to silicon atoms. | researchgate.net |
Challenges in the Controlled Synthesis of Specific this compound Derivatives
The synthesis of fulvenes, including this compound and its derivatives, is often complicated by several factors that can limit yields and restrict the scope of accessible structures.
A primary challenge stems from the classic Thiele synthesis, which involves the condensation of cyclopentadiene with a ketone (such as diethyl ketone) in the presence of a strong base like sodium alkoxide. nih.govnih.gov This method frequently results in low yields and the formation of significant amounts of resinous byproducts, which are believed to arise from competing base-catalyzed aldol condensations and polymerization of the cyclopentadiene or the fulvene product. nih.gov
Modern synthetic improvements, such as the use of secondary amines like pyrrolidine as the base, have enhanced yields for many fulvenes. nih.govnih.gov However, these methods have their own limitations.
Substrate Scope: Sterically hindered ketones, particularly aromatic ones, may not react efficiently, limiting the synthesis of certain derivatives. nih.gov
Side Reactions with Unsaturated Substrates: When synthesizing vinyl-substituted fulvenes from α,β-unsaturated ketones or aldehydes, a competing conjugate addition (Michael attack) of the cyclopentadienide ion or the amine base onto the enone can occur. nih.govnih.gov This side reaction can significantly reduce the yield of the desired fulvene. nih.gov
Product Instability and Dimerization: Fulvenes, especially those lacking sufficient steric bulk around the core, are prone to instability. umass.edu They can undergo [4+2] dimerization, where one fulvene molecule acts as a diene and another as a dienophile. umass.edu This reactivity complicates purification and storage, necessitating careful handling and sometimes the introduction of bulky substituents to inhibit dimerization. umass.edu
These challenges require careful selection of synthetic methodology and reaction conditions, tailored to the specific structure of the target fulvene derivative.
| Challenge | Description | Affected Synthesis | Mitigation Strategies | Reference |
| Low Yields & Byproducts | The classic Thiele method often produces resinous materials due to side reactions. | Base-catalyzed condensation reactions. | Use of milder bases (e.g., pyrrolidine), alternative non-condensation routes. | nih.govnih.gov |
| Conjugate Addition | Michael attack on α,β-unsaturated carbonyls competes with fulvene formation. | Synthesis of vinyl-substituted fulvenes. | Using diethylamine instead of pyrrolidine in some cases; multi-step indirect routes. | nih.gov |
| Product Dimerization | Fulvenes can undergo [4+2] cycloaddition with themselves, leading to instability. | Synthesis of sterically unhindered fulvenes. | Introduction of bulky substituents on the fulvene core for steric protection. | umass.edu |
| Steric Hindrance | Sterically demanding ketones may fail to condense efficiently. | Synthesis of highly substituted fulvenes. | Employing more reactive reagents or alternative synthetic pathways like organometallic routes. | nih.gov |
Reactivity Profiles and Mechanistic Investigations of 6,6 Diethyl Fulvene
Cycloaddition Reactions of 6,6-Diethyl-fulvene
Fulvenes readily engage in various cycloaddition reactions, serving as diverse components (2π, 4π, or 6π systems) depending on the reaction partner and electronic environment beilstein-journals.orgd-nb.info.
This compound, as a pentafulvene derivative, can function as both a 2π and a 4π component in Diels-Alder cycloadditions beilstein-journals.orgd-nb.info. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in forming six-membered rings with controlled regio- and stereochemical outcomes wikipedia.org.
Studies on analogous 6,6-disubstituted fulvenes, such as 6,6-dimethylfulvene (B1295306), demonstrate their participation in Diels-Alder reactions. For instance, the reaction of 6,6-dimethylfulvene with dienophiles like maleic anhydride (B1165640) has been explored, providing insights into kinetic versus thermodynamic control in these processes researchgate.netsciforum.net.
The regioselectivity in Diels-Alder reactions involving fulvenes is generally understood through Frontier Molecular Orbital (FMO) theory. The "ortho-para rule" is often applied, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile wikipedia.orgmasterorganicchemistry.com. For fulvenes, the Lowest Unoccupied Molecular Orbital (LUMO) often has a significant coefficient on the exocyclic carbon (C6), which influences its reactivity, particularly when reacting with electron-rich dienes where the fulvene (B1219640) acts as a dienophile researchgate.net. Conversely, when fulvenes act as dienes, their Highest Occupied Molecular Orbital (HOMO) characteristics guide regioselectivity.
Fulvenes are known to undergo [2+2] cycloadditions, particularly with ketenes beilstein-journals.orgresearchgate.net. This reaction pathway typically leads to the formation of bicyclo[3.2.0]heptenone derivatives. Research on 6,6-dimethylfulvene and 6,6-diphenylfulvene (B146878) (another 6,6-disubstituted analogue) has shown that they react with t-butylcyanoketene (Moore's ketene) to yield specific cyclobutanone (B123998) products researchgate.net. The resulting cyclobutanones from these reactions often exhibit the carbonyl group in proximity to the exocyclic fulvenic double bond, and the cyano group in a cis relationship with the fulvene moiety researchgate.net. This reactivity pattern suggests that this compound would likely exhibit similar [2+2] cycloaddition behavior with ketenes, forming analogous bicyclic adducts.
Fulvenes can participate in higher-order cycloadditions, involving more than six π-electrons, leading to complex polycyclic structures rsc.org.
[6+2] Cycloadditions: Pentafulvenes can act as 6π components, especially with electron-deficient dienes beilstein-journals.orgd-nb.info. Intramolecular [6+2] cycloadditions have been reported where a fulvene moiety reacts with an enamine, facilitating the synthesis of triquinane derivatives beilstein-journals.orgd-nb.inforsc.orgnih.gov.
[6+3] Cycloadditions: Fulvenes can also function as dipolarophiles in [6+3] cycloadditions. For example, 6-(dimethylamino)pentafulvene has been shown to participate as a 6π component in a [6+3] cycloaddition with p-benzoquinone, yielding specific cycloadducts d-nb.infonih.gov. Enantioselective [6+3] cycloadditions involving fulvenes have also been reported beilstein-journals.orgd-nb.info.
[3+2] Cycloadditions: Fulvenes can act as dipolarophiles in [3+2] cycloadditions. While specific examples for this compound are not detailed, the general class of reactions includes thermal [3+2] cycloadditions of azomethine ylides with electron-deficient dienophiles like dialkyl dicyanofumarates beilstein-journals.org.
Table 1: Examples of Fulvene Higher-Order Cycloadditions
| Cycloaddition Type | Fulvene Role | Partner Type | Example (Analogue) | Reference |
| [6+2] | 6π component | Enamine | Intramolecular (various fulvenes) | beilstein-journals.orgd-nb.inforsc.orgnih.gov |
| [6+3] | 6π component | p-Benzoquinone | 6-(dimethylamino)pentafulvene | d-nb.infonih.gov |
| [3+2] | Dipolarophile | Azomethine Ylide | General fulvene reactivity | beilstein-journals.orgd-nb.infobeilstein-journals.org |
Intramolecular cycloadditions involving fulvene moieties are powerful tools for constructing complex polycyclic ring systems. The role of the fulvene (as a diene or dienophile) depends on the tethered reaction partner and the length of the tether connecting them beilstein-journals.orgd-nb.info. For instance, pentafulvenes tethered to various dienes have been successfully employed as precursors to diverse polycyclic skeletons, including those found in natural products like kigelinol and kempane beilstein-journals.orgd-nb.info. Computational studies have also explored intramolecular [8+6] and [4+2] cycloadditions in systems containing heptafulvenyl-fulvene, highlighting the complex mechanistic pathways possible acs.org.
The stereochemical outcome of cycloaddition reactions involving fulvenes is a critical aspect of their synthetic utility. In Diels-Alder reactions, the relative orientation of the reactants in the transition state leads to either endo or exo adducts wikipedia.org. For 6,6-dimethylfulvene, Density Functional Theory (DFT) calculations have indicated that exo,endo-addition is favored in Diels-Alder reactions with certain dienophiles sciforum.net. The stereoselectivity can be influenced by factors such as steric hindrance and electronic interactions in the transition state. Higher-order cycloadditions involving fulvenes have also been reported to proceed with high stereoselectivity, with examples of enantioselective transformations achieved through organocatalysis rsc.orgacs.org.
Nucleophilic and Electrophilic Transformations at the Exocyclic Double Bond of this compound
The exocyclic double bond of fulvenes, particularly at the C6 position, is highly susceptible to both nucleophilic and electrophilic attack due to its polarized nature rsc.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov. The C6 carbon is electrophilic, while the cyclopentadiene (B3395910) ring can act as a nucleophile.
Nucleophilic Attack: The electrophilic character of C6 makes it a prime target for nucleophiles. Hard nucleophiles, such as Grignard reagents, organolithium reagents, and various hydride reducing agents, readily attack the exocyclic double bond of fulvenes nih.gov. This nucleophilic addition often leads to the formation of cyclopentadienyl (B1206354) anions, which can then be further functionalized or protonated scispace.com. Nucleophilic epoxidations have also been successfully applied to 6,6-disubstituted fulvenes, although the resulting 1-oxaspiro[2.4]hepta-4,6-dienes are often reactive and prone to dimerization at room temperature nih.gov.
Electrophilic Attack: While the exocyclic carbon is primarily electrophilic, the endocyclic double bonds of the fulvene system can undergo electrophilic transformations. For instance, electrophilic epoxidizing agents like dimethyldioxirane (B1199080) (DMD) have been shown to epoxidize the endocyclic double bond of fulvenes, leading to unstable monoepoxy intermediates that readily isomerize to 3-cyclopenten-1-ones nih.gov. Similarly, m-CPBA can attack the endocyclic double bonds, yielding epoxides that undergo acid-catalyzed isomerization to cyclopentenones nih.gov.
Table 2: Transformations at the Exocyclic Double Bond of Fulvenes
| Transformation Type | Reagent/Mechanism | Outcome/Product Type | Reference |
| Nucleophilic Addition | Grignard reagents, Organolithium reagents, Hydride reductions | Cyclopentadienyl anions (precursors to substituted indenes) | nih.govscispace.com |
| Nucleophilic Epoxidation | Basic hydrogen peroxide | 1-oxaspiro[2.4]hepta-4,6-dienes (often dimerize) | nih.gov |
| Electrophilic Epoxidation | Dimethyldioxirane (DMD), m-CPBA | Epoxides (isomerize to 3-cyclopenten-1-ones) | nih.gov |
The diverse reactivity of this compound, encompassing various cycloaddition modes and transformations at its exocyclic double bond, underscores its importance in synthetic organic chemistry for constructing complex molecular architectures.
Deprotonation Processes and the Formation of Fulvene Anions
Fulvenes can undergo deprotonation processes, leading to the formation of fulvene anions, which are important intermediates in various synthetic pathways. The deprotonation of cationic pentamethylcyclopentadienyl complexes, for instance, can yield 2,3,4,5-tetramethylfulvene, which serves as a ligand in organometallic chemistry. nih.gov The generation and characterization of fulvene dianions have been reported, demonstrating their synthetic utility. For example, the treatment of 6,6-bis(dimethylamino)fulvene (B12810020) with lithium naphthalene (B1677914) in THF can lead to the formation of 6-dimethylamino-6-lithiofulvene, a 6-fulvenyl anion, suggesting an intermediate dianion formation. nih.gov Electrochemical reduction studies of fulvenes also indicate the occurrence of one-electron reduction steps, contributing to the understanding of their anionic species. nih.gov Furthermore, fulvene anions and fulvalene (B1251668) derivatives can be generated through reductive Bergman-type cycloaromatizations of cross-conjugated enediynes with potassium metal. fishersci.com
Nucleophilic Addition to the Exocyclic Carbon Center
The exocyclic double bond of fulvenes is highly susceptible to nucleophilic attack due to its polarizability, with the resulting aromaticity of the five-membered ring serving as a significant driving force for these reactions. nih.govnih.govfishersci.ittcichemicals.com Nucleophilic reagents typically attack the exocyclic carbon atom, leading to the formation of alkylcyclopentadienyl-lithium compounds. This process is energetically favorable due to the gain in resonance energy as the cross-conjugated system transitions to a cyclic conjugated state. wikipedia.org Metal hydrides exhibit similar reactivity. wikipedia.org In organometallic contexts, nucleophilic attacks on coordinated fulvene moieties result in functionalized cyclopentadienyl (Cp) ligands. For instance, the exocyclic methylidene group of coordinated pentafulvene in rhenium complexes is highly amenable to attacks by various Lewis bases, including hydride, cyanide, amide, alkoxide, thiolate, and phosphine (B1218219) species. tcichemicals.comfishersci.ca
Electrophilic Attack and Protonation Equilibria
Fulvenes are also reactive towards electrophiles. nih.govnih.govfishersci.it While historically less explored than nucleophilic reactions, fulvenes are known to undergo electrophilic substitution, akin to other non-benzenoid cyclic conjugated compounds. wikipedia.org Electrophilic reagents tend to attack the carbon atoms of the fulvene system, a regioselectivity consistent with theoretical electron density distributions. wikipedia.org Recent research has demonstrated highly regioselective electrophilic substitution of fulvenes with reagents such as ethyl glyoxylate, catalyzed by Lewis acids like EtAlCl2 or Yb(OTf)3. nih.gov
Coordination Chemistry and Organometallic Reactivity of Fulvene Ligands, with Specific Relevance to this compound
Fulvenes are significant ligands and ligand precursors in organometallic chemistry. nih.govnist.gov They can coordinate to transition metals in diverse modes, including η2, η4, η5:η1, and η6. nist.govsigmaaldrich.com
Complexation with Early and Late Transition Metal Centers (e.g., Ti, Nb, Zr, Re)
Early transition metals, such as titanium (Ti), zirconium (Zr), niobium (Nb), molybdenum (Mo), and tungsten (W), are known to form complexes with fulvenes, particularly those disubstituted at the exocyclic carbon atom. tcichemicals.com The presence of bulky substituents on the exocyclic carbon can prevent undesirable carbon-carbon coupling, which would otherwise lead to ansa-metallocene formation. tcichemicals.com
For instance, bis(pentafulvene)titanium complexes, such as (η6-C5H4dCR2)2Ti, can be synthesized by reacting TiCl3·3THF with fulvene ligands in the presence of magnesium as a reducing agent. nist.gov The bonding in these complexes is often described as a π-η5:σ-η1 coordination mode, where the exocyclic carbon of the fulvene ligand is significantly bent out of the plane of the C5-ring carbons and directly bonds to the metal. nist.govfishersci.comsigmaaldrich.com Subsequent reactions of these titanium-fulvene complexes with reagents like HCl/Et2O can yield corresponding bis(cyclopentadienyl)titanium chlorides. nist.gov
Rhenium (Re) complexes incorporating pentafulvene moieties as ligands are less frequently reported, though some fully methylated fulvene complexes have been synthesized. tcichemicals.com A notable example is the synthesis of the mixed-ring rhenium fulvene sandwich complex, [Re(η6-C5H4CH2)(η6-C6H6)]+, which is derived from its carbinol precursor. tcichemicals.comfishersci.ca The exocyclic methylidene group within the coordinated pentafulvene in this complex maintains its high susceptibility to nucleophilic attacks. tcichemicals.comfishersci.ca
Synthesis of Ansa-Metallocene Complexes Derived from Fulvenes
The reductive dimerization of fulvenes, utilizing low-valent metal precursors, offers a direct and efficient one-step route to access ethylene-bridged metallocenes, commonly known as ansa-metallocenes. nih.gov This synthetic strategy has been predominantly applied to fulvenes bearing one or two substituents at the exocyclic position. nih.gov
Specifically, substituted ethylene-bridged ansa-metallocenes of Group 4 dihalides, including titanium, zirconium, and hafnium, can be prepared in high yields. This is achieved through the interaction of the respective metal dihalide with two equivalents of the appropriate fulvene. wikipedia.orgfishersci.cawikipedia.orgvirtualchemistry.org The necessary metal dihalides are readily generated via the alkylative reduction of the corresponding metal tetrahalides. wikipedia.orgwikipedia.orgvirtualchemistry.org For example, the reaction of 6,6-dimethylfulvene with titanium, zirconium, or hafnium dichloride (MCl2) can yield ansa-titanocene dichloride, ansa-zirconocene dichloride, and ansa-hafnocene dichloride, respectively, often in over 90% yield. virtualchemistry.org The utilization of other 6-substituted fulvenes, such as 6-phenyl, 6-(1-naphthyl), or 6-(9-anthryl) derivatives, with TiCl2 or ZrCl2 also provides high yields of the corresponding ansa-metallocenes, frequently as mixtures of racemic and meso stereoisomers. wikipedia.org
Dimerization, Polymerization, and Rearrangement Phenomena in this compound Systems
Fulvenes, including this compound, are known for their inherent instability and propensity to undergo various transformations such as dimerization, polymerization, and rearrangement.
Dimerization: Dimerization is a common, often undesired, process for fulvenes that can occur during storage or compete with other reactions. nih.govnih.govfishersci.itsigmaaldrich.com Pentafulvene derivatives are particularly susceptible to dimerization. nih.govnih.gov A prevalent mechanism for dimerization involves Diels-Alder cycloadditions, where one fulvene molecule acts as a diene and another as a dienophile. nih.govfishersci.it The rate of dimerization is influenced by the nature of substituents; for instance, fulvenes with electron-donating groups (EDGs) at the exocyclic C6 position tend to dimerize more slowly. nih.govfishersci.it Interestingly, conducting reactions under aqueous conditions can increase the likelihood of dimerization due to hydrophobic packing of the fulvene molecules. fishersci.it For example, 6,6-diphenylfulvene has been observed to form a crystalline dimer at lower temperatures via a Diels-Alder reaction.
Polymerization: Fulvenes are prone to polymerization, often catalyzed by acids or cations. nih.govnih.govfishersci.it The high reactivity of the anti-aromatic resonance structure of pentafulvene contributes to its susceptibility to both dimerization and polymerization. nih.govfishersci.it In some instances, the initial dimers formed can further undergo cycloadditions, leading to the formation of trimers or polymeric products. These polymeric materials are generally undesirable due to the challenges associated with their purification. fishersci.it
Rearrangement Phenomena: Fulvenes can participate in various cycloaddition reactions that proceed through multiple mechanistic pathways, including rearrangement processes such as Cope rearrangements. nih.govnih.gov An illustrative example is the [6+4] cycloaddition of tropone (B1200060) with dimethylfulvene, which proceeds via an ambimodal transition state and involves interconversion through a Cope rearrangement. nih.govnih.gov Another type of rearrangement observed in fulvene systems is the 1,5-sigmatropic ring expansion. For instance, 6,6-dimethylenefulvene has been shown to undergo a fast 1,5-sigmatropic ring expansion to a bicyclic triene, which subsequently dimerizes. In coordination chemistry, haptotropic shifts of pentafulvene ligands have been observed in titanium complexes when reacted with strong N-heterocyclic carbene (NHC) donors.
Theoretical and Computational Chemistry of 6,6 Diethyl Fulvene: Electronic Structure and Reactivity Modeling
Quantum Chemical Characterization of the Electronic Structure of 6,6-Diethyl-fulvene
Quantum chemical methods provide profound insights into the molecular and electronic structure of 6,6-diethylfulvene, explaining its physical properties and chemical behavior.
Molecular Orbital Theoretical Approaches (e.g., LCAO MO)
Molecular orbital (MO) theory is fundamental to understanding the electronic structure of fulvenes. aip.org Pentafulvenes, including 6,6-diethylfulvene, are characterized by a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO). beilstein-journals.orgd-nb.infonih.gov This small HOMO-LUMO energy gap is responsible for their characteristic color, as it allows for the absorption of long-wavelength UV radiation. beilstein-journals.orgd-nb.infonih.gov
The Linear Combination of Atomic Orbitals (LCAO) MO method has been successfully applied to calculate the dipole moments of fulvene (B1219640) and its derivatives. aip.org According to frontier molecular orbital theory, the nature of the substituents at the exocyclic C6 position significantly influences the HOMO and LUMO energy levels. beilstein-journals.orgd-nb.infonih.gov Electron-donating groups (EDG), such as the ethyl groups in 6,6-diethylfulvene, increase the energy of the HOMO, while electron-withdrawing groups (EWG) decrease the energy of the LUMO. beilstein-journals.orgd-nb.infonih.gov This modulation of the frontier orbitals is crucial in determining the molecule's reactivity in processes like cycloaddition reactions. journals.co.za
Table 1: Influence of Substituent Type on Frontier Molecular Orbitals of Pentafulvenes
| Substituent Type at C6 | Effect on HOMO Energy | Effect on LUMO Energy | Consequence for HOMO-LUMO Gap |
| Electron-Donating (e.g., -CH2CH3) | Increase | Minimal Change | Decreased |
| Electron-Withdrawing (e.g., -CN) | Minimal Change | Decrease | Decreased |
This table provides a generalized summary based on established principles of frontier molecular orbital theory as it applies to substituted fulvenes. beilstein-journals.orgd-nb.infonih.gov
Analysis of Charge Distribution and Dipolar Moment Characteristics
The exocyclic double bond in fulvenes is readily polarizable, leading to significant dipolar resonance structures. beilstein-journals.orgd-nb.infonih.gov This polarization results in a separation of charge, creating a dipole moment where the ring typically carries a partial negative charge and the exocyclic carbon a partial positive charge. researchgate.net The magnitude of this dipole moment is a key indicator of the molecule's polarity and is influenced by the substituents at the C6 position. researchgate.net
Table 2: Calculated Dipole Moments for Selected Fulvenes
| Compound | Calculated Dipole Moment (Debye) | Method |
|---|---|---|
| Fulvene | Theoretical value available | LCAO MO |
| 6,6-dimethylfulvene (B1295306) | Experimental data suggests a dipole moment | - |
Electron Density of Delocalized Bonds (EDDB) Methodology
The Electron Density of Delocalized Bonds (EDDB) is a quantum chemical method used to analyze electron delocalization and its relationship with aromaticity. nih.govmdpi.comrsc.org This methodology partitions the total electron density into contributions from core electrons, localized bonds, and, most importantly, delocalized bonds. mdpi.com The EDDB approach provides both a qualitative visualization and a quantitative measure of cyclic delocalization. rsc.orgacs.org
For fulvene systems, the EDDB method can effectively illustrate how exocyclic substituents modulate the π-electron delocalization within the five-membered ring. acs.orgnih.gov An increase in electron delocalization, as quantified by EDDB, is often correlated with an increase in aromatic character. nih.gov This method has proven to be a valuable tool for understanding the interplay between the substituent effect and the aromaticity of the fulvene ring. acs.orgnih.gov Specifically, electron-donating substituents at the C6 position are expected to increase the π-electron density in the ring, a phenomenon that can be quantified using the EDDB methodology. mdpi.com
Aromaticity Assessments in Fulvene Systems, with Implications for this compound
Fulvene itself is generally considered a non-aromatic molecule. researchgate.netmdpi.com However, its electronic structure can be manipulated through substitution to induce either aromatic or anti-aromatic character. researchgate.net
Quantitative Effects of Exocyclic Substitution on Ring Aromaticity
The degree of aromaticity in the fulvene ring is highly dependent on the electronic nature of the substituents at the C6 position. researchgate.netnih.govmdpi.com Electron-donating groups (EDGs), such as the diethyl groups in 6,6-diethylfulvene, stabilize the dipolar resonance structure that has a positive charge on the exocyclic carbon and a negative charge on the five-membered ring. nih.gov This stabilization enhances the contribution of the aromatic cyclopentadienyl (B1206354) anion-like resonance structure, thereby increasing the aromaticity of the ring. researchgate.netnih.govmdpi.com
Conversely, electron-withdrawing groups (EWGs) at the C6 position would favor the development of a negative charge on the exocyclic carbon, leading to a cyclopentadienyl cation-like ring with 4 π-electrons, which induces anti-aromatic character. beilstein-journals.org Various quantitative measures, such as the Harmonic Oscillator Model of Aromaticity (HOMA) index, Nucleus-Independent Chemical Shift (NICS), and the aforementioned EDDB method, are used to assess these changes in aromaticity. acs.orgmdpi.comscispace.com Studies have shown a clear correlation between the electron-donating ability of the exocyclic substituent and the increase in the aromatic character of the pentafulvene ring. acs.orgscispace.com
Table 3: Effect of Exocyclic Substituent on the Aromaticity of the Pentafulvene Ring
| Substituent Type at C6 | Favored Resonance Structure | Resulting Ring System | Predicted Aromatic Character |
| Electron-Donating (e.g., -CH2CH3) | C6 cation, Ring anion | 6π-electron cyclopentadienyl anion | Aromatic |
| Electron-Withdrawing (e.g., -CN) | C6 anion, Ring cation | 4π-electron cyclopentadienyl cation | Anti-aromatic |
This table summarizes the general principles of how exocyclic substituents influence the aromaticity of the fulvene ring based on theoretical studies. beilstein-journals.orgresearchgate.netnih.gov
Application of Aromaticity Indices (e.g., HOMA, FLU)
The aromaticity of fulvene derivatives, including 6,6-diethylfulvene, is a subject of significant theoretical interest as they represent a class of non-benzenoid hydrocarbons with tunable electronic properties. researchgate.netslideshare.net Aromaticity is not a directly observable quantity but is quantified computationally through various indices. Among the most common are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the electron delocalization-based Aromatic Fluctuation (FLU) index.
The HOMA index defines aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values close to 0 or negative indicating non-aromatic or anti-aromatic character, respectively. researchgate.netresearchgate.net For pentafulvenes, the parent molecule is considered essentially non-aromatic. slideshare.net However, the introduction of substituents at the exocyclic C6 position can significantly alter the electronic character of the five-membered ring. acs.orguj.edu.pl Electron-donating groups, such as alkyl groups, can push electron density towards the ring, inducing a degree of aromaticity by stabilizing the cyclopentadienyl anion-like resonance structure. Conversely, electron-withdrawing groups tend to decrease aromaticity or induce anti-aromatic character. researchgate.netuj.edu.pl
Computational studies on various substituted pentafulvenes have shown a strong linear correlation between HOMA and FLU indices. acs.org The FLU index measures the deviation of electron density between adjacent bonds, providing a picture of electron delocalization; a lower FLU value signifies greater delocalization and higher aromaticity. researchgate.netrsc.org For instance, in a computational analysis of amino- and nitro-substituted pentafulvenes, the HOMA and FLU values showed a clear trend related to the electronic nature of the substituents. acs.org While specific HOMA and FLU values for 6,6-diethylfulvene are not prominently reported, data for analogous substituted fulvenes demonstrate these principles. acs.orgresearchgate.netrsc.org The ethyl groups in 6,6-diethylfulvene are expected to act as weak electron-donors, slightly increasing the aromatic character of the five-membered ring compared to the unsubstituted parent fulvene.
| Fulvene Derivative Type | Substituent Nature (at C6) | Expected Effect on Ring Aromaticity | Typical HOMA Trend | Typical FLU Trend |
|---|---|---|---|---|
| Unsubstituted Pentafulvene | Hydrogen | Non-aromatic baseline slideshare.net | Low (near zero) | High |
| 6,6-Dialkylpentafulvene (e.g., 6,6-Diethylfulvene) | Electron-Donating (weak) | Slight increase in aromaticity uj.edu.pl | Slightly positive | Decreased |
| 6-Amino-pentafulvene | Electron-Donating (strong) | Significant increase in aromaticity acs.org | More positive | Lower |
| 6-Nitro-pentafulvene | Electron-Withdrawing (strong) | Decrease in aromaticity / Increase in anti-aromaticity acs.org | Negative | Higher |
Computational Evaluation of Ring Currents
A key magnetic criterion for aromaticity is the presence of a diatropic ring current when the molecule is placed in an external magnetic field. This induced current generates a magnetic field that opposes the external field inside the ring, leading to the characteristic shielding of protons inside the ring and deshielding of protons outside. Antiaromatic systems, conversely, sustain a paratropic ring current.
Computationally, ring currents are evaluated using methods such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID). researchgate.netresearchgate.net The NICS method calculates the absolute magnetic shielding at a non-bonded point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.net A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity.
The ACID plot is a visualization technique that maps the induced magnetic field, showing the direction and magnitude of the ring current. researchgate.net For an aromatic species, the plot reveals a continuous clockwise (diatropic) flow of electrons around the ring perimeter. researchgate.net Such analyses performed on fulvene derivatives provide a clear visual representation of how substituents modulate the cyclic delocalization and, consequently, the aromatic character of the ring. researchgate.net
Computational Prediction of Reactivity Pathways
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcomes of pericyclic reactions, a class of reactions central to fulvene chemistry. numberanalytics.comwikipedia.org The reactivity, regioselectivity, and stereoselectivity of cycloaddition reactions involving 6,6-diethylfulvene are largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the corresponding frontier orbitals of the reacting partner. numberanalytics.combeilstein-journals.org
The electronic structure of pentafulvenes is characterized by a relatively high-energy HOMO and a low-energy LUMO, making them reactive toward both electrophiles and nucleophiles. nih.gov A crucial feature of the fulvene LUMO is the large orbital coefficient on the exocyclic C6 carbon. acs.orgresearchgate.net This explains the propensity of fulvenes to react as the 2π component in [4+2] and [6+4] cycloadditions, where the electron-rich species attacks this exocyclic position. acs.orgresearchgate.net
The nature of the substituents at the C6 position modifies the energies of the frontier orbitals. Electron-donating groups, like the two ethyl groups in 6,6-diethylfulvene, raise the energy of the HOMO, making the molecule more reactive towards electron-deficient dienophiles in Diels-Alder reactions where the fulvene acts as the diene (4π component). Conversely, electron-withdrawing groups lower the LUMO energy, enhancing reactivity towards electron-rich dienes. beilstein-journals.org
Fulvenes can participate in a variety of cycloadditions, acting as a 2π, 4π, or 6π component. beilstein-journals.orgnih.gov FMO theory helps rationalize the preferred pathway. For example, in a [6+4] cycloaddition with an electron-rich diene, the reaction is typically controlled by the interaction of the diene's HOMO with the fulvene's LUMO. acs.org The large coefficient at C6 of the fulvene LUMO dictates that the new bond will form at this position. acs.orgresearchgate.net
| Cycloaddition Type | Fulvene Role (π electrons) | Key FMO Interaction | Influence of Diethyl Groups |
|---|---|---|---|
| [4+2] Diels-Alder (Normal Demand) | Diene (4π) | HOMO(Fulvene) - LUMO(Dienophile) | Raises HOMO energy, increasing reaction rate. beilstein-journals.org |
| [4+2] Diels-Alder (Inverse Demand) | Dienophile (2π) | LUMO(Fulvene) - HOMO(Diene) | Raises HOMO, but has less effect on LUMO; less favorable. |
| [6+4] Cycloaddition | 6π component | LUMO(Fulvene) - HOMO(Diene) | The large LUMO coefficient at C6 directs the regiochemistry. acs.orgresearchgate.net |
| [2+2] Cycloaddition | 2π component | Varies (thermal vs. photochemical) | Governed by orbital symmetry rules. libretexts.org |
While the ring protons of 6,6-diethylfulvene are not acidic, the protons on the α-carbons of the ethyl groups exhibit significant acidity due to the remarkable stability of the resulting conjugate base. psu.edu Deprotonation at one of the methylene (B1212753) groups of the ethyl substituents generates a 6-ethyl-6-vinylfulvenyl anion, where the negative charge is extensively delocalized over the five-membered ring.
This delocalization allows the ring to achieve a highly stable, aromatic 6π-electron cyclopentadienyl anion-like state. The energetics of this deprotonation have been studied experimentally for closely related compounds. The pKa of 6,6-dimethylfulvene in dimethyl sulfoxide (B87167) (DMSO) was determined to be 22.7. psu.edu For comparison, 6-phenyl-6-methylfulvene is slightly more acidic, with a pKa of 22.1 in DMSO. psu.edu
Given the similar electronic effect of methyl and ethyl groups, the pKa of 6,6-diethylfulvene is expected to be very close to that of 6,6-dimethylfulvene. The thermodynamic stability of the resulting anion is the primary driver for this acidity. Computational studies can model the deprotonation energy and the charge distribution in the anion, confirming that the negative charge is shared between the exocyclic carbon and, primarily, the five-membered ring, consistent with the formation of an aromatic cyclopentadienyl-type anion.
Investigation of Excited State Properties and Photochemical Behavior of Fulvenes
The photochemistry and photophysics of fulvenes are complex and have been a subject of extensive theoretical investigation. aip.orgresearchgate.net Fulvenes are known to be photosensitive and generally exhibit weak or no fluorescence, which suggests the existence of highly efficient non-radiative decay pathways from the first excited singlet state (S1). aip.org
Computational studies have shown that upon photoexcitation to the S1 state, the molecule's geometry changes significantly. aip.org The decay back to the ground state (S0) is extremely fast, often occurring on a femtosecond timescale, and proceeds through a conical intersection. aip.org These conical intersections act as funnels, providing a mechanism for rapid, radiationless relaxation from the excited state surface to the ground state surface, which can lead to either the starting material or a photoproduct. aip.org
A fascinating aspect of fulvene electronic structure is their behavior as "aromatic chameleons". researchgate.net According to Baird's rule, a planar, cyclic, conjugated system with 4n π-electrons is aromatic in the lowest triplet state (T1). The pentafulvene ring system, with a 4n (n=1) π-electron count in its cyclopentadienyl resonance form, can exhibit aromatic character in its triplet state. researchgate.netresearchgate.net Computational studies show that substituents can modulate the singlet-triplet energy gap and influence the aromaticity of the excited state. researchgate.net
Recent theoretical and experimental work has uncovered unexpected photochemical rearrangements of fulvenes. acs.orggsa.ac.uknih.gov Instead of predictable cycloadditions or isomerizations, irradiation of certain fulvenes leads to the formation of spiro[2.4]heptadiene derivatives. researchgate.netnih.gov These studies highlight the necessity of employing high-level computational methods, beyond standard density functional theory, to accurately characterize the intermediates and transition states on the excited-state potential energy surface that govern these novel reaction pathways. acs.org
Theoretical Studies on Isolobal Substitution in Heterofulvenes and Relevance to this compound Analogues
The concept of isolobal analogy, where molecular fragments with similar frontier orbital characteristics are considered interchangeable, provides a powerful framework for designing novel molecules. diva-portal.org In the context of 6,6-diethylfulvene, the exocyclic C(CH₂CH₃)₂ fragment can be replaced by an isolobal main group element fragment to create heterofulvene analogues with potentially unique electronic and reactive properties. diva-portal.orgdntb.gov.ua
Theoretical studies are crucial for predicting the stability, structure, and properties of these heterofulvenes, many of which may be challenging to synthesize. diva-portal.org For example, the C(Et)₂ group is isolobal with fragments such as Si(Et)₂, Ge(Et)₂, or even a phosphaalkene group (=P-R).
Computational investigations into such analogues explore how the substitution alters the fundamental properties of the fulvene system:
Electronic Structure: Replacing carbon with a more electropositive element like silicon (a silafulvene) or a more electronegative one can dramatically alter the HOMO-LUMO gap, the dipole moment, and the charge distribution.
Aromaticity: The nature of the heteroatom and its substituents influences the degree of charge separation and the potential for aromatic stabilization in the five-membered ring.
Reactivity: Changes in the frontier orbitals lead to different predicted reactivities in cycloadditions and other reactions compared to the all-carbon 6,6-diethylfulvene.
Recent research has focused on heterofulvenes incorporating elements from groups 13, 14, 15, and 16. diva-portal.orgdntb.gov.ua For instance, phosphorus and arsenic derivatives (phospha- and arsafulvenes) have been synthesized and shown to possess intriguing optoelectronic properties. diva-portal.org Theoretical modeling plays a key role in understanding these properties and in guiding the synthesis of new heterofulvene analogues with tailored characteristics, using the well-understood chemistry of 6,6-diethylfulvene as a reference point. uu.se
Advanced Applications of 6,6 Diethyl Fulvene and Its Derivatives in Organic Synthesis and Materials Science Research
Strategic Utility in the Construction of Complex Polycyclic Carbon Scaffolds
The unique reactivity of fulvenes, particularly their ability to participate in diverse cycloaddition reactions, renders them ideal for the construction of complex polycyclic carbon scaffolds. beilstein-journals.orgd-nb.inforesearchgate.net The exocyclic double bond of fulvenes can be easily polarized, leading to dipolar resonance structures that facilitate their role as versatile intermediates in various chemical reactions. This characteristic allows fulvenes to function as different components (e.g., 2π, 4π, or 6π) in cycloaddition reactions depending on the reaction partner and the electronic nature of substituents. nih.gov While specific detailed research findings for 6,6-diethyl-fulvene in this context are not extensively documented in the provided search results, the principles of cycloaddition chemistry apply broadly to 6,6-disubstituted fulvenes. For instance, 6,6-bis(p-methoxyphenyl)fulvene (B102035), another 6,6-disubstituted fulvene (B1219640), is known as a precursor in the synthesis of complex polycyclic compounds through cycloaddition reactions, demonstrating the general utility of this class of compounds. The strategic incorporation of this compound into such reactions can lead to a varied array of intricate and often complex polycyclic structures. beilstein-journals.org
Role as Precursors in Natural Product Total Synthesis
Fulvene cycloaddition chemistry has been widely utilized in the total synthesis of natural products. beilstein-journals.orgd-nb.info Pentafulvenes, owing to their relative stability, are particularly favored in this synthetic approach. d-nb.info Natural products synthesized using fulvenes often exhibit biological activity, and their total synthesis allows for further characterization of their reactivity and mechanisms of action. d-nb.info For example, fulvenes have served as versatile building blocks for diquinane structures, which are key components in the synthesis of various natural products like loganin (B1675030) and sarracenin, as well as pallambins A and B. acs.org The ability of fulvenes to undergo highly selective cycloadditions contributes significantly to their utility in constructing the precise stereochemistry often required in natural product synthesis. beilstein-journals.org
Contributions to Research in Materials Chemistry
Fulvenes have found increasing applications in materials chemistry due to their tunable electronic properties and reactivity. beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.net
The fulvene group can act as an organic scaffold that exhibits light-emitting properties. researchgate.netmdpi.com The electronic structure of fulvenes, characterized by an unsaturated five-membered ring connected to a methylidene fragment via an exocyclic double bond, determines their photochemical activity. researchgate.net Substitution at the 6,6' positions of fulvenes can significantly influence their electronic structure, including the HOMO-LUMO energy gap. mdpi.com For instance, the incorporation of electron acceptor groups at position 6,6' can tune the HOMO-LUMO energy gap, making them suitable for applications such as n-type additives in bulk heterojunction solar cells. researchgate.netmdpi.com While direct examples of this compound in photochromic or electrochromic dyes are not explicitly detailed in the provided search results, the general principle of modifying fulvene derivatives for such applications, including those with 6,6-disubstitution, is well-established. sfu.caresearchgate.net
Fulvene derivatives, including those with diethyl substitution, can be incorporated into functional polymers. Historically, fulvene derivatives have sometimes been overlooked due to their tendency to oligomerize if not suitably substituted. researchgate.netmdpi.com However, appropriate substitution, such as the diethyl groups in this compound, can mitigate this issue, allowing for their integration into polymeric structures. Patents exist for fulvene compositions and polymers, with mentions of 6-α-methylbutyl fulvene and diethyl ketone in relation to their synthesis, suggesting the relevance of diethyl-substituted structures. google.com Polybenzofulvene derivatives, for example, have been explored as advanced functional materials capable of recognizing drug molecules, demonstrating the potential for fulvenyl units in designing polymers with specific functionalities. unisi.it The ability to fine-tune the electro-optical properties of pentafulvene-based polymers through chemical modification at the C6 position highlights their versatility in materials science. researchgate.net
Fulvenes and their derivatives can participate in the formation of charge transfer complexes. researchgate.net These complexes are crucial in the development of various advanced materials, including organic metals, semiconductors, and superconductors. mdpi.com The ability of fulvenes to form dipolar structures contributes to their effectiveness as electron donors or acceptors in these complexes. For instance, 6,6-bis(p-methoxyphenyl)fulvene has been employed in the development of materials such as charge transfer complexes. The electronic properties of fulvenes, particularly the polarizability of their exocyclic double bond, make them suitable for charge transfer interactions. beilstein-journals.org
Integration into Dynamic Combinatorial Chemistry Systems
Dynamic Combinatorial Chemistry (DCC) is an emerging field that involves the generation of new molecules through reversible reactions of simple building blocks, forming dynamic combinatorial libraries (DCLs). d-nb.inforesearchgate.netuni-muenchen.de Fulvene cycloaddition chemistry has found application in DCC. beilstein-journals.orgd-nb.inforesearchgate.netslideshare.net The reversible nature of reactions involving fulvenes, particularly their cycloadditions, makes them suitable components for DCLs. researchgate.netslideshare.net In DCC, the equilibrium of a DCL can be altered by the addition of an external binding target, leading to an increase in the concentration of strong binders. researchgate.netuni-muenchen.de While specific examples of this compound in DCC are not explicitly detailed in the provided search results, the general application of fulvenes in this field, particularly through their reversible cycloaddition reactions, underscores the potential of this compound in designing systems for molecular recognition and discovery. researchgate.net
Future Research Directions and Emerging Paradigms in 6,6 Diethyl Fulvene Chemistry
Development of Innovative Synthetic Routes to Underexplored 6,6-Diethyl-fulvene Derivatives
Traditional methods for synthesizing fulvenes, such as Thiele's condensation of aldehydes and ketones with cyclopentadiene (B3395910), often suffer from low yields and the formation of resinous byproducts, particularly for 6,6-dialkyl or diarylfulvenes. nih.gov While improved methods exist, including those employing pyrrolidine (B122466) catalysis or sodium cyclopentadienide, access to specific chiral fulvenes or highly substituted derivatives remains challenging. nih.govcore.ac.uk
Future research will focus on developing more efficient, selective, and environmentally friendly ("green") synthetic routes to this compound and its underexplored derivatives. This includes:
Organocatalytic Approaches: Recent advancements in enantioselective synthesis of 6,6-disubstituted pentafulvenes using proline-based organocatalysts demonstrate a promising avenue. These methods can achieve high enantiomeric ratios, often enabling the rapid attainment of enantiomerically and diastereomerically pure substituted cyclopentadienes through crystallization-induced deracemization. core.ac.ukresearchgate.netnih.gov Extending these methodologies to the synthesis of chiral this compound derivatives with specific pendant functional groups is a key future direction.
Selective Deuteration: Developing new approaches for the synthesis of selectively deuterated fulvenes, as demonstrated for indenes from enediynes, would provide invaluable tools for mechanistic studies and understanding hydrogen transfer processes in reactions involving this compound. scispace.com
Overcoming Steric and Electronic Limitations: Research will aim to overcome steric and electronic limitations observed in current synthetic methods, allowing for the preparation of highly hindered or electronically diverse this compound derivatives.
Elucidation of Intricate Mechanistic Pathways of Fulvene (B1219640) Reactivity
The high reactivity of fulvenes, primarily centered around their polarizable exocyclic double bond, allows them to react with both nucleophiles and electrophiles and participate as various components (2π, 4π, 6π) in cycloaddition reactions. beilstein-journals.orgd-nb.infonih.gov However, the complexity of these reactions can lead to multiple mechanistic pathways, making characterization challenging. beilstein-journals.org
Future research will concentrate on a deeper elucidation of the intricate mechanistic pathways governing this compound reactivity, particularly in:
Cycloaddition Reactions: Detailed kinetic, spectroscopic, and computational studies are needed to fully understand the regio-, stereo-, and enantioselectivity observed in fulvene cycloadditions. For instance, understanding how the electronic nature of the fulvene, the reactant partner, and steric arguments influence selectivity is crucial. beilstein-journals.org
Photochemical Rearrangements: Recent studies have reported UV-light-triggered photochemical syntheses of spiro core.ac.uknih.govheptadienes from fulvenes, but the detailed mechanistic pathways and intermediates often remain unclear. nih.govacs.org Future work will involve characterizing transient intermediates through techniques like time-resolved transient absorption spectroscopy and proposing full reaction pathways to facilitate the application of these novel photochemical reactions. nih.govacs.org
Substituent Effects: A more comprehensive understanding of how substituents, particularly the diethyl groups at the C6 position, influence the electronic properties, aromaticity, and reactivity of the fulvene core is essential. Computational studies have shown that substituent patterns can significantly impact aromaticity and singlet-triplet energy gaps, influencing reactivity. udg.edunih.govnih.gov
Refinement and Expansion of Predictive Theoretical Models for Fulvene Chemistry
Computational chemistry plays a vital role in understanding and predicting the behavior of fulvenes. Density Functional Theory (DFT) calculations have been extensively used to investigate structures, energies, and reaction mechanisms of fulvenes, including studies on their aromaticity and cycloaddition reactions. udg.edunih.govnih.govresearchgate.netniscpr.res.inacs.orgresearchgate.netpku.edu.cnsioc-journal.cn
Future research will focus on the refinement and expansion of predictive theoretical models to provide more accurate insights into this compound chemistry:
Accurate Excited State Calculations: While DFT is powerful for ground-state properties, accurately modeling excited-state phenomena, such as photoisomerization and photochemical reactions, requires more advanced methods like second-order n-electron valence state perturbation theory (NEVPT2) or multi-configuration time-dependent Hartree (MCTDH) methods. nih.govaip.org Future efforts will involve applying and developing such methods for this compound to predict and interpret its photophysical and photochemical behavior.
Predicting Selectivity and Reaction Pathways: Theoretical calculations can determine potential energy surfaces, transition states, and product stabilities, aiding in the prediction of stereoselectivity in reactions like Diels-Alder cycloadditions. niscpr.res.inresearchgate.net Further refinement will aim to establish robust computational protocols for predicting the outcome of complex reactions involving this compound derivatives.
Designing Novel Properties: Theoretical models can be used to rationally design this compound derivatives with specific desired properties, such as tailored triplet state energies or enhanced aromaticity, by systematically exploring substituent effects. udg.edunih.gov
Exploration of this compound in Supramolecular Assemblies and Nanoscale Architectures
The unique electronic properties and reactivity of fulvenes have led to their successful incorporation into various materials, including dynamic polymers (dynamers), hydrogels, and charge transfer complexes. beilstein-journals.orgresearchgate.netlookchem.comontosight.airesearchgate.net This suggests significant potential for this compound in the development of advanced materials.
Future research will explore the integration of this compound into supramolecular assemblies and nanoscale architectures:
Dynamic Materials: Leveraging the reversible reactions of fulvenes, this compound could be used as a building block for dynamic covalent networks or self-healing materials, where the fulvene moiety facilitates adaptive properties.
Photochromic and Electrochromic Materials: Some fulvene derivatives exhibit interesting photochromic and electrochromic behavior. nih.gov Future work could focus on designing this compound-based systems for applications in smart windows, optical data storage, or sensors.
Nanoscale Building Blocks: The ability of fulvenes to participate in diverse cycloadditions makes them attractive for constructing complex nanoscale architectures. Research could involve using this compound as a module for creating precisely defined nanostructures through controlled self-assembly or covalent linkages.
Charge Transfer Complexes: Further investigation into this compound's role in charge transfer complexes could lead to new organic electronic materials with tailored conductivity or optical properties.
Advancement of Asymmetric Catalysis Methodologies Utilizing this compound Reactivity
Asymmetric catalysis is a critical field for the enantioselective synthesis of chiral molecules. Fulvenes, with their inherent prochiral nature and diverse reactivity, are excellent substrates for developing new asymmetric transformations. The development of organocatalytic, enantioselective intramolecular cycloaddition reactions of pentafulvenes has already demonstrated the potential for synthesizing complex chiral scaffolds. beilstein-journals.orgd-nb.infonih.gov
Future research will focus on advancing asymmetric catalysis methodologies specifically utilizing this compound reactivity:
Enantioselective Cycloadditions: Expanding the scope of enantioselective cycloaddition reactions (e.g., Diels-Alder, [6+2], [6+3], [3+2]) involving this compound as a chiral component or in the presence of chiral catalysts is a key area. This includes both intermolecular and intramolecular variants to access a wider range of enantioenriched polycyclic compounds. beilstein-journals.orgd-nb.infonih.gov
Diastereoselective Additions: Developing rules and strategies for predicting and controlling the diastereoselectivity of nucleophilic additions to chiral fulvenes, including this compound, would significantly enhance their synthetic utility. rwth-aachen.de
New Chiral Catalysts and Ligands: The design and synthesis of novel chiral organocatalysts, metal complexes, or supramolecular catalysts specifically tailored to activate or control the reactivity of this compound will be crucial for achieving high enantioselectivities and yields in various transformations. rwth-aachen.de
Catalytic Green Chemistry: Integrating principles of green chemistry into asymmetric catalysis, such as using more environmentally benign solvents or catalyst systems, will be an important consideration for the sustainable synthesis of this compound derivatives. nih.gov
Q & A
Q. What protocols ensure safe disposal of this compound waste in compliance with environmental regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
